
3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a new coumarin derivative synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . It exists as two main keto-enol tautomers .
Synthesis Analysis
The compound was synthesized by condensing 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis .Molecular Structure Analysis
The structure of the compound was confirmed using spectroscopic data (IR and 1H NMR) and elemental analysis . The electronic absorption and emission spectra revealed that the compound exists as two main keto-enol tautomers .Chemical Reactions Analysis
The compound was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde . The reaction was carried out in the presence of piperidine in ethanol .Physical And Chemical Properties Analysis
The compound’s electronic absorption and emission spectra revealed that it exists as two main keto-enol tautomers . The ratios of these tautomers in both protic and aprotic solvents with different polarities and dielectric constants were calculated . The fluorescence of the compound was enhanced upon increasing the medium viscosity, which was due to the resultant molecular rigidity .Applications De Recherche Scientifique
Synthesis and Characterization
Research has led to the synthesis of various derivatives of the compound, focusing on the creation of chromen-2-one and its analogs through reactions with different amines and aldehydes. These compounds were characterized using various analytical techniques, confirming their structures and potential for further applications (Budzisz et al., 1999), (M. A. Bhat et al., 2013).
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of these compounds, demonstrating significant activity against various bacterial and fungal strains. Notably, specific derivatives showed potent in vitro growth inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, highlighting their potential as antimicrobial agents (M. A. Bhat et al., 2013).
Cancer Research
Research into the anticancer properties of these compounds has shown promising results. For instance, certain derivatives have been synthesized and tested against breast cancer cell lines, demonstrating significant cytotoxic potential and suggesting mechanisms of action that could be beneficial in cancer therapy (Ashutosh Kumar Singh et al., 2017).
Optical Applications
The nonlinear optical properties of certain derivatives have been explored, revealing potential applications in optical devices. These studies have investigated the behavior of the compounds under various conditions, indicating their suitability for roles in optical limiting and as candidates for other optical applications (K. Rahulan et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-23(2)14-7-4-12(5-8-14)18-21-19(27-22-18)16-10-13-6-9-15(25-3)11-17(13)26-20(16)24/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSIITPGNCFILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

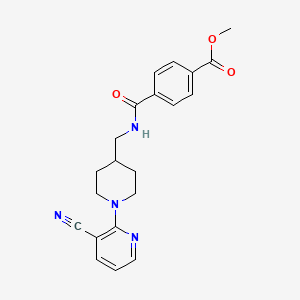

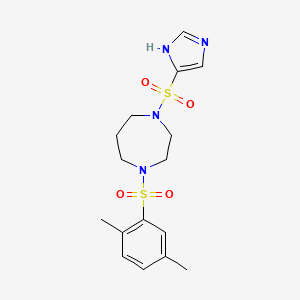
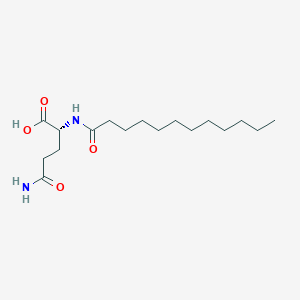

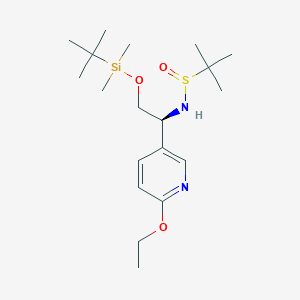
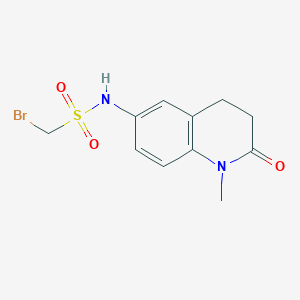
![Ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467903.png)

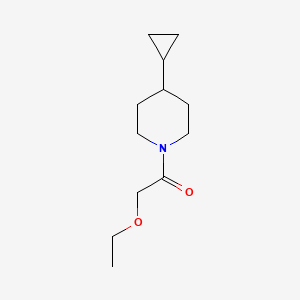
![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2467908.png)
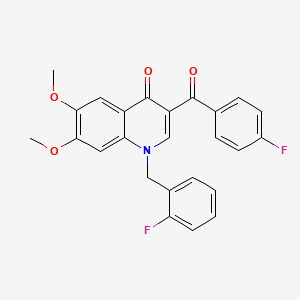
![N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide](/img/structure/B2467912.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2467918.png)